5-(3-Bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2-oxazole
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Overview
Description
4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER is a complex organic compound that features a brominated dimethoxyphenyl group attached to an isoxazole ring, which is further connected to a phenyl methyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER typically involves multiple steps, starting with the bromination of 3,4-dimethoxyphenyl compounds. The brominated intermediate is then subjected to cyclization reactions to form the isoxazole ring. The final step involves the etherification of the phenyl group with a methyl group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the brominated phenyl group.
Reduction: Reduction reactions can target the isoxazole ring or the brominated phenyl group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce various reduced forms of the isoxazole ring .
Scientific Research Applications
4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The brominated phenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The isoxazole ring may also play a role in modulating biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar brominated and methoxy groups but different overall structure.
(3-Bromo-4,5-dimethoxyphenyl)methanol: Shares the brominated dimethoxyphenyl group but lacks the isoxazole ring.
Bromohydroquinone dimethyl ether: Contains brominated and methoxy groups but differs in the arrangement of functional groups.
Uniqueness
4-[5-(3-BROMO-4,5-DIMETHOXYPHENYL)-4-ISOXAZOLYL]PHENYL METHYL ETHER is unique due to its combination of a brominated dimethoxyphenyl group with an isoxazole ring and a phenyl methyl ether moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H16BrNO4 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
5-(3-bromo-4,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C18H16BrNO4/c1-21-13-6-4-11(5-7-13)14-10-20-24-17(14)12-8-15(19)18(23-3)16(9-12)22-2/h4-10H,1-3H3 |
InChI Key |
SSBYLHXGHZVURW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC(=C(C(=C3)Br)OC)OC |
Origin of Product |
United States |
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